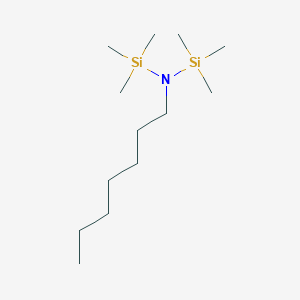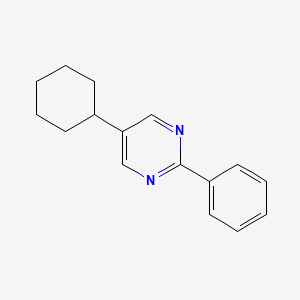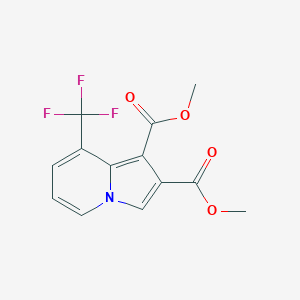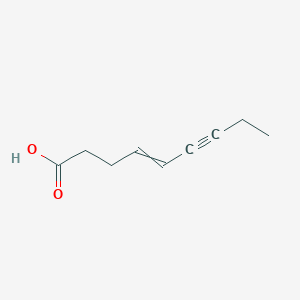![molecular formula C24H15Cl2N3O3 B14375430 1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) CAS No. 88608-83-7](/img/structure/B14375430.png)
1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is a complex organic compound known for its unique chemical structure and reactivity. This compound features multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions, particularly in the formation of polymers and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) typically involves the reaction of appropriate aromatic precursors with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and real-time monitoring ensures efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines, forming polyurethanes and polyureas.
Polymerization: The isocyanate groups can polymerize, leading to the formation of high-molecular-weight polymers with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and water. The reactions typically occur under mild to moderate temperatures, with catalysts such as tertiary amines or metal complexes to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and various isocyanate derivatives. These products are widely used in coatings, adhesives, foams, and elastomers.
科学的研究の応用
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is employed in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates. The pathways involved in these reactions are well-studied and form the basis for the compound’s diverse applications.
類似化合物との比較
Similar Compounds
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but lacks the chlorine substituents, leading to different reactivity and applications.
Toluene Diisocyanate: A widely used isocyanate compound with different substitution patterns, leading to varied properties and uses.
Hexamethylene Diisocyanate: Another isocyanate compound with a different backbone, used in the production of polyurethanes and coatings.
Uniqueness
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is unique due to its specific substitution pattern and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and allows for the formation of specialized polymers and materials with tailored properties.
特性
CAS番号 |
88608-83-7 |
|---|---|
分子式 |
C24H15Cl2N3O3 |
分子量 |
464.3 g/mol |
IUPAC名 |
1,2-bis[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C24H15Cl2N3O3/c25-21-8-2-5-17(23(21)28-14-31)10-16-4-1-7-19(12-27-13-30)20(16)11-18-6-3-9-22(26)24(18)29-15-32/h1-9H,10-12H2 |
InChIキー |
PBFLGWCRKPTPTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)CN=C=O)CC2=C(C(=CC=C2)Cl)N=C=O)CC3=C(C(=CC=C3)Cl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


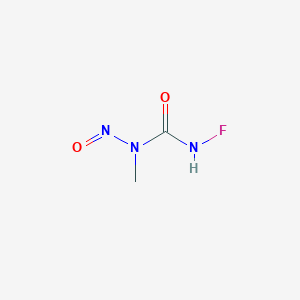

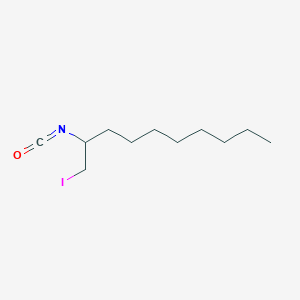
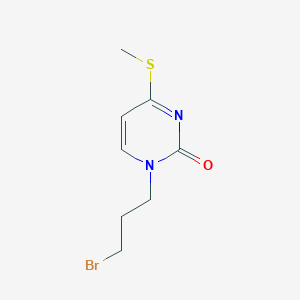
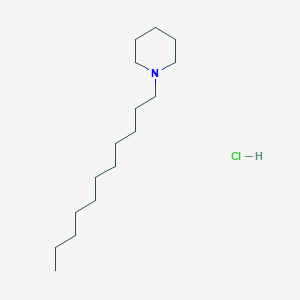
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
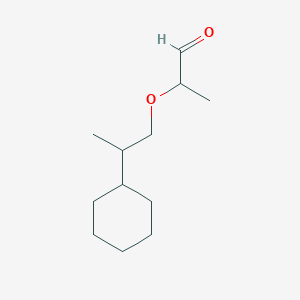
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
